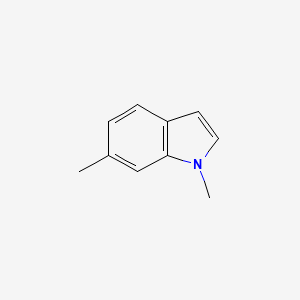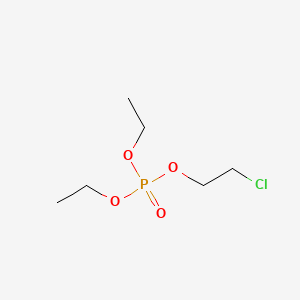
3-(3-nitrophenyl)-3H-diazirine
Descripción general
Descripción
3-(3-nitrophenyl)-3H-diazirine is a diazirine compound characterized by the presence of a nitrophenyl group attached to a diazirine ring. Diazirines are three-membered heterocyclic compounds containing two nitrogen atoms and one carbon atom. They are known for their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light, making them valuable tools in photochemistry and photobiology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-3H-diazirine typically involves the following steps:
Nitration of Phenylacetylene: The starting material, phenylacetylene, is nitrated to form 3-nitrophenylacetylene.
Cyclization: The nitrated product undergoes cyclization with diazomethane to form the diazirine ring.
The reaction conditions for these steps often include the use of strong acids for nitration and controlled temperatures to ensure the stability of the diazirine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-nitrophenyl)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring breaks, forming a highly reactive carbene intermediate.
Substitution Reactions: The nitrophenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Photolysis: Ultraviolet light is the primary reagent for photolysis.
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles under controlled conditions.
Major Products
Photolysis: The major product is a carbene intermediate, which can further react with various substrates.
Substitution Reactions: Depending on the reagents used, the products can include substituted nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
3-(3-nitrophenyl)-3H-diazirine has diverse applications in scientific research:
Chemistry: Used as a photolabile protecting group and in the study of reaction mechanisms involving carbenes.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the design of photoactivated drugs.
Industry: Utilized in the development of advanced materials and photolithography processes.
Mecanismo De Acción
The primary mechanism of action of 3-(3-nitrophenyl)-3H-diazirine involves the formation of a carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific application and the substrates present during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-nitrophenyl)-3H-diazirine: Similar structure but with the nitro group in the para position.
3-(2-nitrophenyl)-3H-diazirine: Similar structure but with the nitro group in the ortho position.
Phenyl diazirine: Lacks the nitro group, leading to different reactivity and applications.
Uniqueness
3-(3-nitrophenyl)-3H-diazirine is unique due to the position of the nitro group, which influences its electronic properties and reactivity. This makes it particularly useful in specific photochemical applications where controlled reactivity is required.
Propiedades
IUPAC Name |
3-(3-nitrophenyl)-3H-diazirine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5(4-6)7-8-9-7/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCPZEKRQREXFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313542 | |
| Record name | 3-(3-nitrophenyl)-3H-diazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56752-25-1 | |
| Record name | NSC271944 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-nitrophenyl)-3H-diazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Naphthalen-1-yloxy)ethyl]piperazine](/img/structure/B3053804.png)





![8-Methoxy-1,4-dioxaspiro[4.5]decane](/img/structure/B3053813.png)





